1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene
Overview
Description
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-fluoro-6-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method is the bromination of 2-fluoro-6-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in a solvent like toluene or ethanol.
Reduction: Zinc powder in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Coupling: Formation of biaryl compounds with various substituents.
Reduction: Formation of 2-fluoro-6-(trifluoromethoxy)benzene.
Scientific Research Applications
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-fluoro-6-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The bromine atoms provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,5-difluorobenzene: Contains an additional fluorine atom, which can influence its reactivity and applications.
1,4-Dibromotetrafluorobenzene:
Uniqueness
1,4-Dibromo-2-fluoro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and trifluoromethoxy groups, which impart specific electronic and steric effects. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,5-dibromo-1-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDMXHDSLRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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